

# Experimental protocol for the formylation of 1,2,3,5-Tetramethoxybenzene

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## Compound of Interest

Compound Name: 1,2,3,5-Tetramethoxybenzene

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An experimental protocol for the formylation of **1,2,3,5-tetramethoxybenzene** to produce 2,4,5,6-tetramethoxybenzaldehyde is detailed below. Given the electron-rich nature of the substrate due to the four methoxy substituents, the Vilsmeier-Haack reaction is an effective and appropriate method for this transformation.<sup>[1][2]</sup> This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>), to introduce a formyl group onto the aromatic ring.<sup>[3][4]</sup>

## Data Presentation

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of analogous electron-rich methoxybenzenes. These values provide an expected baseline for the formylation of **1,2,3,5-tetramethoxybenzene**.

Starting Material	Reaction	Reagent Ratio (Substrate:P OCl <sub>3</sub> )	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
1,3-Dimethoxybenzene	Vilsmeier-Haack	1:1.2	DMF/DCM	0 to 25	3	2,4-Dimethoxybenzaldehyde	92	[5]
1,2,3-Trimethoxybenzene	Vilsmeier-Haack	1:2	DMF	70-80	10	2,3,4-Trimethoxybenzaldehyde	>73 (total)	[6]
1,2,4-Trimethoxybenzene	Vilsmeier-Haack	Not Specified	DMF/DCM	Room Temp	-	2,4,5-Trimethoxybenzaldehyde	High	[7]

## Experimental Protocols

### Primary Method: Vilsmeier-Haack Formylation of 1,2,3,5-Tetramethoxybenzene

This protocol describes the introduction of a formyl group onto the aromatic ring of **1,2,3,5-tetramethoxybenzene**. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent is the active electrophile.[3]

Materials:

- **1,2,3,5-Tetramethoxybenzene**

- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Ice
- Saturated sodium acetate solution
- Diethyl ether or Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Deionized water
- Brine (saturated NaCl solution)

Equipment:

- Two-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration
- Silica gel for column chromatography

Procedure:

### Part 1: Formation of the Vilsmeier Reagent

- Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous N,N-dimethylformamide (DMF) (2.0 equivalents) to the flask.
- Cool the flask to 0 °C using an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, should be observed.<sup>[1][2]</sup>

### Part 2: Formylation Reaction

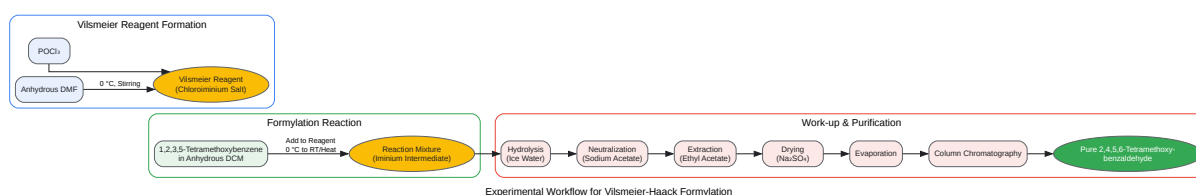
- Dissolve **1,2,3,5-tetramethoxybenzene** (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
- Slowly add the solution of **1,2,3,5-tetramethoxybenzene** to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Gentle heating (e.g., 40-50 °C) may be applied to drive the reaction to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

### Part 3: Work-up and Purification

- Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
- Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.<sup>[2]</sup>

- Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude 2,4,5,6-tetramethoxybenzaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[5]

## Mandatory Visualization



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Caption: Vilsmeier-Haack experimental workflow.

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